molecular formula C8H10O3 B12049190 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

Cat. No.: B12049190
M. Wt: 154.16 g/mol
InChI Key: ORHVMQYLGLOLHN-SNAWJCMRSA-N
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Description

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid is an organic compound with the empirical formula C8H10O3 and a molecular weight of 154.16 g/mol This compound features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with acrolein under acidic conditions . The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of acrolein reacts with the pyran ring, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
  • 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
  • 3-(2,4-Dihydro-3H-pyran-2-yl)prop-2-enoic acid

Uniqueness

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyran ring and the prop-2-enoic acid moiety.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h2,4-7H,1,3H2,(H,9,10)/b5-4+

InChI Key

ORHVMQYLGLOLHN-SNAWJCMRSA-N

Isomeric SMILES

C1CC(OC=C1)/C=C/C(=O)O

Canonical SMILES

C1CC(OC=C1)C=CC(=O)O

Origin of Product

United States

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